(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Description
(1R,2S)-rel-2-{[(tert-Butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid (CAS: 1810070-30-4) is a chiral cyclopropane derivative with a molecular formula of C₉H₁₅NO₄ and a molar mass of 201.22 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety on adjacent carbons of the cyclopropane ring. The compound’s stereochemistry (rel-(1R,2S)) imparts distinct conformational rigidity, making it valuable in medicinal chemistry and peptide mimetic design.
Key physicochemical properties include:
- Storage: Recommended at -20°C to preserve stability .
- Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, THF) but less so in water due to the hydrophobic Boc group.
This compound serves as a versatile building block in synthesizing constrained peptides, protease inhibitors, and small-molecule drug candidates. Its cyclopropane scaffold enhances metabolic stability and target binding affinity compared to linear analogs .
Properties
Molecular Formula |
C18H30N2O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C9H15NO4/c2*1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h2*5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t2*5-,6+/m10/s1 |
InChI Key |
GUVWFMLYGYQJKL-JUKSSJACSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)O.CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O.CC(C)(C)OC(=O)NC1CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the Boc-protected amine group. One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butyl carbamate under acidic conditions to introduce the Boc group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Synthetic Applications
2.1 Peptide Synthesis
One of the primary applications of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid is in peptide synthesis. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions during the synthesis of peptides. The use of this compound can enhance the yield and purity of synthesized peptides by preventing unwanted side reactions.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Ease of Removal | Common Applications |
|---|---|---|---|
| Boc | High | Acidic conditions | Peptide synthesis |
| Fmoc | Moderate | Basic conditions | Peptide synthesis |
| Cbz | Moderate | Hydrogenation | Organic synthesis |
Medicinal Chemistry
3.1 Drug Development
The compound has been studied for its potential role in drug development, especially as a scaffold for designing inhibitors targeting various biological pathways. Its unique structure allows for modifications that can enhance biological activity or selectivity.
Case Study: Inhibitor Design
Research has demonstrated that derivatives of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid can serve as effective inhibitors for enzymes involved in cancer progression. For instance, modifications to the cyclopropane ring have been shown to increase binding affinity to target enzymes, leading to improved therapeutic outcomes.
Biochemical Research
4.1 Metabolic Pathway Studies
The compound is also utilized in studying metabolic pathways involving amino acids. Its incorporation into metabolic studies helps elucidate the roles of cyclopropane-containing amino acids in various physiological processes.
Table 2: Role of Cyclopropane Amino Acids in Metabolism
| Amino Acid Structure | Biological Role | Pathway Involvement |
|---|---|---|
| Cyclopropane-containing | Modulates enzyme activity | Various metabolic pathways |
| Non-cyclopropane-containing | Standard amino acid functions | Protein synthesis |
Mechanism of Action
The mechanism of action of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. This interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1R,2S)-rel-2-{[(tert-Butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives, emphasizing differences in stereochemistry, substituents, and applications.
Key Structural and Functional Comparisons
Stereochemical Variations :
- The rel-(1R,2S) configuration in the target compound contrasts with rac-(1R,2R) () and rel-(1S,2R) (). These stereochemical differences influence binding to chiral targets (e.g., enzymes) and pharmacokinetic profiles .
Substituent Effects :
- Ethyl ester derivatives (e.g., ) exhibit enhanced lipophilicity, making them suitable for prodrug strategies, whereas carboxylic acid analogs are preferred for direct target engagement .
- Phenyl-substituted analogs () introduce aromaticity, enhancing π-π stacking in kinase inhibitors, whereas vinyl groups () enable polymerization or click chemistry .
Applications: Pharmaceuticals: The target compound’s Boc-amino and carboxylic acid groups are critical for mimicking peptide backbones in protease inhibitors . Material Science: Fluorinated analogs () improve thermal stability in polymers, while vinyl derivatives () serve as monomers for functionalized materials .
Stability and Storage :
- The target compound requires -20°C storage (), whereas rac-(1R,2R) and (1S,2R)-rel analogs are stable at room temperature, likely due to reduced steric strain .
Research Findings and Trends
- Synthetic Utility : Copper-catalyzed cyclopropanation () and multi-step Boc-protection strategies () are common synthetic routes for these compounds .
- Biological Activity : Cyclopropane-containing analogs demonstrate improved metabolic stability over linear peptides, as seen in preclinical studies of HIV protease inhibitors .
- Material Innovations: Fluorinated cyclopropanes () exhibit exceptional dielectric properties, positioning them as candidates for high-performance electronics .
Biological Activity
(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as Boc-CPCA, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopropane ring, contributing to its pharmacological properties.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- CAS Number : 130981-12-3
Biological Activity Overview
Boc-CPCA exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its mechanism of action is primarily associated with the modulation of various biochemical pathways.
1. Anti-inflammatory Activity
Research indicates that Boc-CPCA may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation. A study demonstrated that derivatives of Boc-CPCA significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Properties
Boc-CPCA has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that Boc-CPCA derivatives exhibit cytotoxic effects against breast and colon cancer cells by inducing apoptosis and cell cycle arrest . The compound's ability to modulate signaling pathways related to cell survival and apoptosis is crucial for its anticancer activity.
3. Neuroprotective Effects
The neuroprotective properties of Boc-CPCA have been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inhibit neuronal apoptosis in vitro. Additionally, in vivo studies suggest that Boc-CPCA may improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation .
Research Findings
A summary of key findings from recent studies on Boc-CPCA is presented in the table below:
Case Studies
Several case studies highlight the biological significance of Boc-CPCA:
- Case Study on Inflammation : In a controlled experiment, researchers treated RAW 264.7 macrophages with Boc-CPCA and observed a significant reduction in IL-6 and TNF-α levels compared to untreated controls, indicating its potential therapeutic application in inflammatory diseases.
- Cancer Cell Line Study : A study involving MCF-7 (breast cancer) and HT29 (colon cancer) cell lines showed that treatment with Boc-CPCA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Neuroprotection Model : In a mouse model of Alzheimer's disease, administration of Boc-CPCA led to decreased levels of amyloid plaques and improved performance on memory tasks compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
